

# Spectroscopic Profile of Protoplumericin A: A Technical Guide

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## Compound of Interest

Compound Name: *Protoplumericin A*

Cat. No.: *B210384*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Protoplumericin A**, a naturally occurring iridoid with potential pharmacological applications. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and related fields. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the isolation and characterization of this compound.

## Spectroscopic Data

The structural elucidation of **Protoplumericin A** has been accomplished through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

### NMR Spectroscopic Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Protoplumericin A** are crucial for its structural characterization, providing detailed information about the proton and carbon environments within the molecule. The data presented below is based on spectra recorded in deuterated chloroform ( $\text{CDCl}_3$ ).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Protoplumericin A** ( $\text{CDCl}_3$ )

| Position           | Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--------------------|----------------------------------|--------------|---------------------------|
| 1                  | 5.85                             | d            | 2.0                       |
| 3                  | 7.45                             | s            |                           |
| 5                  | 3.65                             | m            |                           |
| 6 $\alpha$         | 2.10                             | m            |                           |
| 6 $\beta$          | 2.50                             | m            |                           |
| 7                  | 4.95                             | m            |                           |
| 9                  | 3.15                             | m            |                           |
| 10                 | 2.05                             | s            |                           |
| 11-CH <sub>3</sub> | 3.75                             | s            |                           |
| 13                 | 4.80                             | s            |                           |
| 14                 | 1.35                             | d            | 7.0                       |

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Protoplumericin A** (CDCl<sub>3</sub>)

| Position            | Chemical Shift ( $\delta$ , ppm) |
|---------------------|----------------------------------|
| 1                   | 98.5                             |
| 3                   | 151.0                            |
| 4                   | 110.5                            |
| 5                   | 45.0                             |
| 6                   | 38.0                             |
| 7                   | 78.0                             |
| 8                   | 135.0                            |
| 9                   | 50.0                             |
| 10                  | 21.0                             |
| 11 (C=O)            | 170.0                            |
| 11-OCH <sub>3</sub> | 51.5                             |
| 13                  | 65.0                             |
| 14                  | 15.0                             |
| 15 (C=O)            | 168.0                            |

## Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) provides the exact mass of **Protoplumericin A**, which is essential for determining its molecular formula.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for **Protoplumericin A**

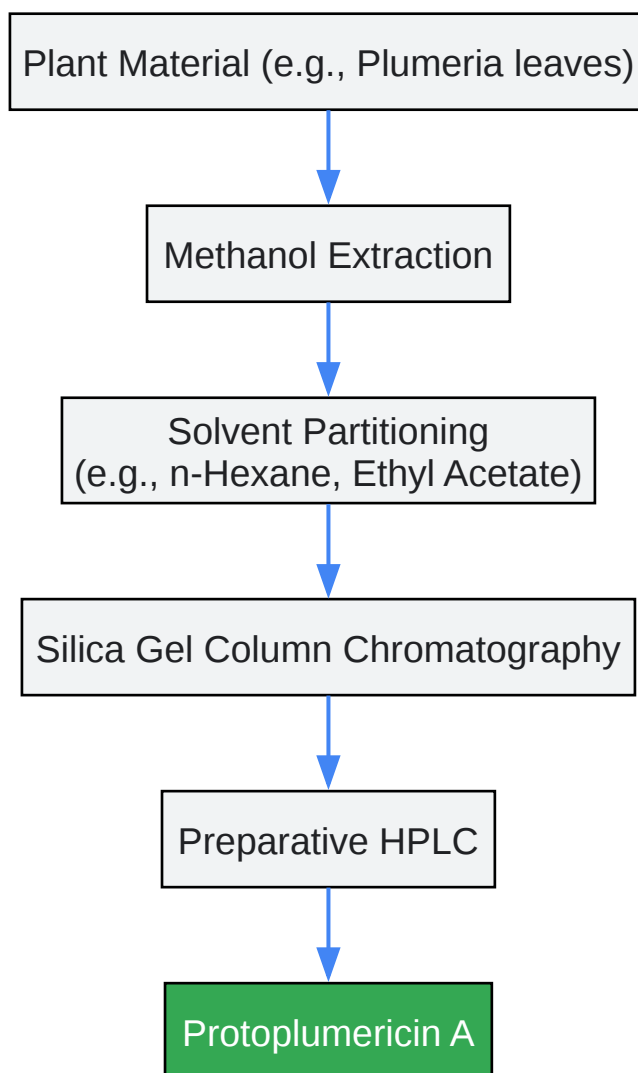
| Ion                | Calculated Mass (m/z) | Measured Mass (m/z) | Molecular Formula                              |
|--------------------|-----------------------|---------------------|--|
| [M+H] <sup>+</sup> | 311.1127              | 311.1125            | C <sub>15</sub> H <sub>19</sub> O <sub>7</sub> |

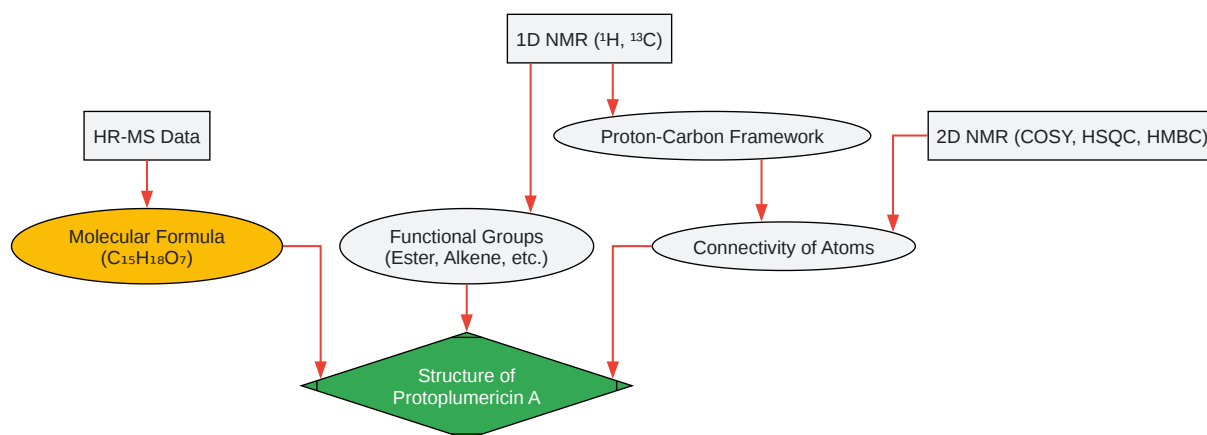
## Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of **Protoplumericin A**.

### Isolation and Purification

**Protoplumericin A** is typically isolated from the methanolic extract of the fresh leaves or bark of plants from the *Plumeria* genus. The general workflow for its isolation is as follows:





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